molecular formula C17H19N3O3 B13819732 3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- CAS No. 30321-86-9

3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl-

Cat. No.: B13819732
CAS No.: 30321-86-9
M. Wt: 313.35 g/mol
InChI Key: DWMNSEZTKZKMFF-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl-: is a heterocyclic compound that features a pyridazinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyridazinone ring .

Scientific Research Applications

3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3(2H)-Pyridazinone, 4-methyl-2-(morpholinocarbonylmethyl)-6-phenyl- apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30321-86-9

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H19N3O3/c1-13-11-15(14-5-3-2-4-6-14)18-20(17(13)22)12-16(21)19-7-9-23-10-8-19/h2-6,11H,7-10,12H2,1H3

InChI Key

DWMNSEZTKZKMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN(C1=O)CC(=O)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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